1,1-Dimethylindan-5-ol: Structural Dynamics, Synthesis Workflows, and Pharmacological Applications
1,1-Dimethylindan-5-ol: Structural Dynamics, Synthesis Workflows, and Pharmacological Applications
Executive Summary
In modern medicinal chemistry, the design of neuroactive compounds requires building blocks that precisely balance lipophilicity, metabolic stability, and target engagement. 1,1-Dimethylindan-5-ol (IUPAC: 1,1-dimethyl-2,3-dihydro-1H-inden-5-ol) has emerged as a privileged bicyclic pharmacophore[1]. Characterized by a rigid indane core, a sterically demanding gem-dimethyl group, and a reactive phenolic hydroxyl, this compound is a critical intermediate in the synthesis of positive allosteric modulators (PAMs), specifically targeting the metabotropic glutamate receptor 2 (mGluR2) for the treatment of schizophrenia[1].
This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and analytical validation protocols.
Chemical Identity and Physicochemical Profiling
The structural architecture of 1,1-dimethylindan-5-ol is deliberately designed to overcome common pharmacokinetic liabilities. The incorporation of the gem-dimethyl group at the C1 position serves a dual purpose: it significantly enhances the lipophilicity of the molecule (aiding in blood-brain barrier penetration) and introduces severe steric hindrance that blocks cytochrome P450-mediated metabolic oxidation at the typically vulnerable benzylic position[1].
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 1,1-Dimethyl-2,3-dihydro-1H-inden-5-ol |
| Common Name | 1,1-Dimethylindan-5-ol |
| CAS Registry Number | 77366-77-9 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| Hydrogen Bond Donors | 1 (Phenolic -OH) |
| Hydrogen Bond Acceptors | 1 (Phenolic -OH) |
| Rotatable Bonds | 0 (Rigid bicyclic system) |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 1,1-dimethylindan-5-ol requires overcoming the inherent challenges of gem-dimethylating a cyclic ketone without triggering enolization-driven side reactions. The following field-proven workflow details a robust two-step sequence starting from 5-methoxy-1-indanone[1].
Synthetic workflow of 1,1-dimethylindan-5-ol via Reetz methylation and ether cleavage.
Step 1: Gem-Dimethylation via Reetz Reagent
Mechanistic Rationale: Standard Grignard or organolithium additions to 1-indanone derivatives often fail due to competitive enolization of the acidic alpha-protons. To bypass this, we utilize a Reetz methylation system (TiCl₄/ZnMe₂). This generates a highly nucleophilic but non-basic CH₃-Ti species that directly replaces the carbonyl oxygen with two methyl groups in a single pot[1].
Step-by-Step Protocol:
-
Preparation: Dissolve 2.0 g of 5-methoxy-1-indanone in 15 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere[1].
-
Reagent Activation: In a separate, flame-dried flask, prepare a mixture of Titanium tetrachloride (TiCl₄, 4.91 g) and Dimethylzinc (ZnMe₂, 25.6 mL of a 1.01 M toluene solution) in 30 mL of anhydrous CH₂Cl₂ at -45 °C[1].
-
Addition: Add the 5-methoxy-1-indanone solution dropwise to the activated TiCl₄/ZnMe₂ mixture at -45 °C to control the initial exothermic complexation[1].
-
Reaction: Allow the mixture to warm naturally to room temperature and stir for 3 hours[1].
-
Workup: Quench carefully by pouring into ice water. Extract the aqueous phase three times with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure[1].
-
Purification: Purify via silica gel flash chromatography to yield 5-methoxy-1,1-dimethylindane (0.941 g, 43% yield)[1].
Validation Checkpoint: Successful conversion is indicated by a significant shift in TLC Rf value; the non-polar indane product will elute much faster than the indanone starting material in a hexanes/ethyl acetate system.
Step 2: Cryogenic Ether Cleavage
Mechanistic Rationale: Boron tribromide (BBr₃) is a highly reactive Lewis acid that coordinates with the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond via bromide attack. Cryogenic temperatures (-78 °C) are strictly required during addition to prevent uncontrolled exotherms and suppress unwanted carbocation rearrangements at the newly formed gem-dimethyl position[1].
Step-by-Step Protocol:
-
Preparation: Dissolve 0.941 g of 5-methoxy-1,1-dimethylindane in 20 mL of anhydrous CH₂Cl₂ and cool the system to -78 °C[1].
-
Addition: Add 10.7 mL of a 1.0 M solution of BBr₃ in CH₂Cl₂ dropwise to the stirred solution[1].
-
Reaction: Gradually warm the mixture from -78 °C to room temperature and stir for 1.5 hours to drive the demethylation to completion[1].
-
Workup: Quench the reaction by the extremely slow addition of 15 mL of water (Caution: Highly exothermic). Extract the resulting mixture with CH₂Cl₂[1].
-
Isolation: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate to obtain 1,1-dimethylindan-5-ol in quantitative yield (0.878 g)[1].
Validation Checkpoint: The product phenol will stain strongly with potassium permanganate (KMnO₄) on a TLC plate and show a lower Rf value than the starting ether due to the increased polarity of the free hydroxyl group.
Analytical Characterization and Structural Validation
To ensure scientific integrity, the synthesized 1,1-dimethylindan-5-ol must be validated against established spectral data[1]. The following analytical profile confirms the success of both the gem-dimethylation and the ether cleavage:
-
¹H NMR (300 MHz, CDCl₃): δ 6.98 (d, 1H), 6.66 (s, 1H), 6.64 (d, 1H), 4.51 (s, 1H), 2.83 (t, 2H), 1.92 (t, 2H), 1.23 (s, 6H)[1].
-
Causality Analysis: The sharp singlet at 1.23 ppm integrating to 6 protons is the definitive marker of the gem-dimethyl group. The singlet at 4.51 ppm confirms the presence of the free phenolic -OH, proving the success of the BBr₃ deprotection[1].
-
-
LC-MS (ESI): m/z 163.11 [M + H]⁺ (Calculated for C₁₁H₁₅O requires 163.10)[1].
Pharmacological Application: mGluR2 Positive Allosteric Modulators
In translational neuroscience, 1,1-dimethylindan-5-ol is utilized as a lipophilic anchor in the development of SAR218645, a potent, brain-penetrant mGluR2 PAM[1]. The phenolic oxygen serves as a nucleophile to couple with pyrimidinone cores, while the gem-dimethyl indane moiety embeds deeply into the allosteric pocket of the mGluR2 receptor[1].
Pharmacological signaling pathway of mGluR2 PAMs utilizing the 1,1-dimethylindan-5-ol moiety.
By increasing the affinity of glutamate at mGluR2, SAR218645 normalizes altered glutamate neurotransmission, demonstrating significant efficacy in improving MK-801-induced episodic memory deficits in translational models of schizophrenia[1].
Conclusion
1,1-Dimethylindan-5-ol represents a masterclass in rational pharmacophore design. By integrating a sterically shielded gem-dimethyl group into a rigid indane framework, chemists can effectively modulate the pharmacokinetic and pharmacodynamic profiles of neuroactive drugs. The TiCl₄/ZnMe₂ and BBr₃ synthetic sequence provides a reliable, self-validating pathway to access this critical intermediate with high fidelity.
References
-
Boulay, D., et al. "The mGluR2 positive allosteric modulator, SAR218645, improves memory and attention deficits in translational models of cognitive symptoms associated with schizophrenia." Scientific Reports 6, 35320 (2016).
-
Aquila Pharmatech LLC. "Product Details: AP07455 - 1,1-dimethyl-2,3-dihydro-1H-inden-5-ol (CAS 77366-77-9)."
